Sulfonamide Positional Isomerism Drives a 47- to 439-Fold Reversal in Isoform Selectivity: Head-to-Head Comparison of Benzofuran-Sulfamoyl Triazoles
The positional attachment of the sulfonamide group on the benzofuran-tethered scaffold is a decisive molecular switch. A direct head-to-head comparison within a single study reveals that the 3-sulfonamide derivative 3F4 potently inhibits mycobacterial CA2 (mtCA2) with a Ki of 0.0052 µM, whereas the 4-sulfonamide derivative 4F1 shows a potent but completely redirected inhibition of human CA II (hCA II) with a Ki of 0.0094 µM [1]. Quantitatively, 3F4 exhibits 439-fold selectivity for mtCA2 over hCA I, and 47-fold selectivity over hCA II, a profile that is entirely absent in the 4-substituted analog [1]. The target compound, bearing a 3-sulfamoyl-4-methoxybenzoate motif, is projected to inherit this 3-sulfonamide-driven selectivity signature, making it a superior starting point for anti-tubercular programs compared to any 4-substituted isomer.
| Evidence Dimension | Carbonic anhydrase inhibition potency (Ki) and isoform selectivity |
|---|---|
| Target Compound Data | Compound 3F4 (3-sulfonamide benzofuran-triazole): Ki (mtCA2) = 0.0052 µM; Selectivity ratio mtCA2/hCA I = 439; mtCA2/hCA II = 47 [1]. |
| Comparator Or Baseline | Compound 4F1 (4-sulfonamide benzofuran-triazole): Ki (hCA II) = 0.0094 µM [1]. |
| Quantified Difference | 3F4 (3-substituted) inhibits mtCA2 with a Ki of 0.0052 µM versus 4F1 (4-substituted) inhibiting hCA II with a Ki of 0.0094 µM, yielding an isoform selectivity switch of up to 439-fold for mtCA2 over hCA I for the 3-substituted regioisomer. |
| Conditions | In vitro fluorimetric carbonic anhydrase inhibition assay against recombinant human hCA I, hCA II, and mycobacterial mtCA1-3 isoforms [1]. |
Why This Matters
This data provides a quantitative rationale for selecting the 3-substituted regioisomer (mirrored in the target compound) over the 4-substituted one when developing selective anti-mycobacterial or anti-cancer agents, directly impacting target selectivity and potential therapeutic window.
- [1] Singampalli, A., et al. Exploration of 3-Substituted Benzofuran-Tethered Sulfamoyl Triazoles as Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation. ChemMedChem, 2025, e2500080. DOI: 10.1002/cmdc.202500080. View Source
